The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a complex organic molecule notable for its structural features, which include a fluorene moiety, a piperidine ring, and an amino acid side chain. It is classified as an amino acid derivative and is often utilized in peptide synthesis due to its protective groups that enhance stability during chemical reactions. The compound's molecular formula is , with a molecular weight of approximately .
The synthesis of this compound typically involves several key steps:
These steps may vary depending on the specific synthetic route chosen by researchers. Advanced techniques such as liquid chromatography and mass spectrometry are often employed for purification and characterization of the final product .
The compound is capable of participating in several types of chemical reactions:
Research has explored these reactions extensively, providing insights into its reactivity with various functional groups .
The mechanism of action for this compound primarily revolves around its role in peptide synthesis:
The stability provided by protective groups during these processes is critical for successful synthesis .
The physical and chemical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid include:
Additional analyses such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are used to confirm structural integrity and purity .
This compound has several scientific applications:
Research continues to investigate its potential uses in medicinal chemistry and materials science .
The development of protected amino acid derivatives represents a cornerstone in advancing peptide synthesis and medicinal chemistry. Prior to the 1970s, tert-butyloxycarbonyl (Boc) was the dominant protecting group for α-amino functions, but its requirement for strongly acidic deprotection conditions limited compatibility with complex side chains and solid-phase strategies [4]. The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in 1972 by Carpino revolutionized the field by enabling orthogonal protection schemes. This innovation allowed chemists to independently deprotect α-amino groups (using mild bases like piperidine) and side-chain functionalities (using acids), thereby facilitating the synthesis of longer, more complex peptides with sensitive structural elements [4].
The specific compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS: 204058-25-3) exemplifies the culmination of this evolutionary trajectory. It integrates both Fmoc (α-amino protection) and Boc (piperidine nitrogen protection) groups into a non-proteinogenic amino acid featuring a chiral piperidine side chain. Such hybrid protected derivatives emerged in the 1990s–2000s to address the demand for conformationally constrained peptide mimics and peptidomimetic drug candidates, particularly those targeting central nervous system receptors and proteases where the piperidine moiety confers key pharmacological properties [6] [8].
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid leverages the complementary strengths of Fmoc and Boc groups, making it indispensable in contemporary solid-phase peptide synthesis (SPPS). The structural roles and advantages of these groups are detailed below:
Fmoc Group (α-Amino Protection):The Fmoc group exhibits orthogonality to acid-labile protections like Boc. It is stable under acidic conditions but readily cleaved by non-hydrolytic bases (e.g., 20% piperidine in DMF) via β-elimination. This allows selective deprotection during iterative peptide elongation without affecting the Boc-protected piperidine nitrogen or the peptide-resin linkage [4] [8]. Its strong UV absorbance (λ_max ≈ 300 nm) additionally facilitates real-time monitoring of coupling efficiency.
Boc Group (Piperidine Nitrogen Protection):The Boc group on the piperidine nitrogen provides robust protection during Fmoc deprotection and peptide assembly. It is subsequently removed under mild acidic conditions (e.g., 25–50% trifluoroacetic acid in dichloromethane) that leave the peptide backbone intact. This sequential deprotection strategy is critical for incorporating secondary amine functionalities—like those in piperidine—into peptide chains without side reactions [6].
Table 1: Characteristics of Protecting Groups in the Target Compound
Protecting Group | Protection Site | Cleavage Conditions | Key Advantages |
---|---|---|---|
Fmoc | α-Amino group | Base (e.g., piperidine/DMF) | Orthogonal to acid-labile groups; UV-detectable |
Boc | Piperidine nitrogen | Moderate acid (e.g., TFA/DCM) | Precludes quaternization; enables selective side-chain deprotection |
The synergistic use of these groups in this compound allows for:
The (S)-configuration at the α-carbon of this derivative is non-negotiable for its intended applications. Chirality dictates both the kinetics of peptide coupling and the three-dimensional structure—and thus biological activity—of the resulting peptide or peptidomimetic [4] [8].
Strict storage at 2–8°C in anhydrous environments to preserve enantiomeric integrity [4] [6].
Biological Implications:Piperidine-containing peptides often target stereospecific binding sites (e.g., GPCRs, enzymes). The (S)-configuration ensures optimal spatial orientation of the piperidine ring relative to the peptide backbone. For instance, in δ-opioid receptor agonists or renin inhibitors, inversion to the (R)-enantiomer (CAS: 313052-00-5) can reduce potency by >100-fold [3] [8].
Table 2: Physicochemical Properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic Acid
Property | Value/Specification | Method/Reference |
---|---|---|
CAS Number | 204058-25-3 | Supplier Data [4] [6] [8] |
Molecular Formula | C₂₈H₃₄N₂O₆ | Elemental Analysis [4] [8] |
Molecular Weight | 494.588 g/mol | Calculated [4] [8] |
Purity | 95–98% | HPLC [4] [6] |
Storage Conditions | Sealed, 2–8°C | Stability Studies [4] [6] |
Solubility | Moderate in DMF, DMSO; low in water | Experimental Data [4] |
Specific Rotation | Not reported | - |
The design of this compound thus exemplifies a deliberate convergence of protective group technology and chiral control—enabling the synthesis of bioactive peptides with precise stereochemical requirements for drug discovery and chemical biology [8].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.: 207740-41-8